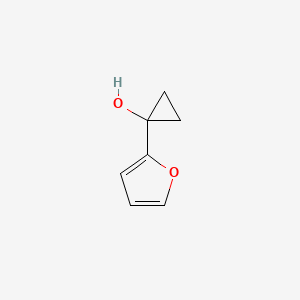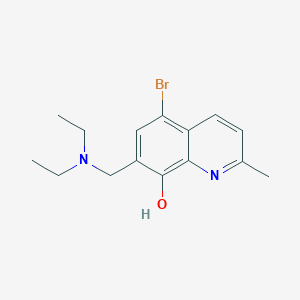
5-Bromo-7-((diethylamino)methyl)-2-methylquinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-7-((diethylamino)methyl)-2-methylquinolin-8-ol is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a bromine atom at the 5th position, a diethylamino group at the 7th position, and a methyl group at the 2nd position on the quinoline ring. The hydroxyl group at the 8th position further contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-((diethylamino)methyl)-2-methylquinolin-8-ol typically involves multi-step organic reactions. One common method starts with the bromination of 2-methylquinoline to introduce the bromine atom at the 5th position. This is followed by the introduction of the diethylamino group through a Mannich reaction, which involves the reaction of the brominated quinoline with formaldehyde and diethylamine. The final step involves the hydroxylation at the 8th position, which can be achieved through various oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-7-((diethylamino)methyl)-2-methylquinolin-8-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form a quinone derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 7-((diethylamino)methyl)-2-methylquinolin-8-ol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 7-((diethylamino)methyl)-2-methylquinolin-8-ol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Bromo-7-((diethylamino)methyl)-2-methylquinolin-8-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 5-Bromo-7-((diethylamino)methyl)-2-methylquinolin-8-ol varies depending on its application:
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase enzymes.
Fluorescent Probe: It binds to specific biomolecules, causing a change in its fluorescence properties, which can be used for imaging and detection.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-7-methyl-1H-indazole: Another brominated compound with similar structural features but different biological activities.
5-Bromo-7-azaindolin-2-one: Known for its antitumor activity and used in medicinal chemistry research.
Uniqueness
5-Bromo-7-((diethylamino)methyl)-2-methylquinolin-8-ol is unique due to the combination of its bromine, diethylamino, and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
113712-96-2 |
|---|---|
Formule moléculaire |
C15H19BrN2O |
Poids moléculaire |
323.23 g/mol |
Nom IUPAC |
5-bromo-7-(diethylaminomethyl)-2-methylquinolin-8-ol |
InChI |
InChI=1S/C15H19BrN2O/c1-4-18(5-2)9-11-8-13(16)12-7-6-10(3)17-14(12)15(11)19/h6-8,19H,4-5,9H2,1-3H3 |
Clé InChI |
GTKYAAZBWHPSBG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=CC(=C2C=CC(=NC2=C1O)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxybenzo[c]isoxazol-3-amine](/img/structure/B12891404.png)

![Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate](/img/structure/B12891421.png)
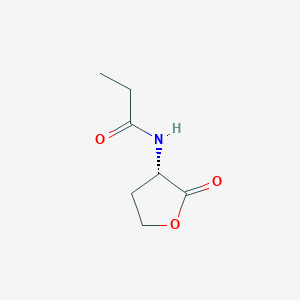
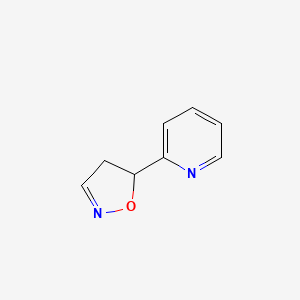
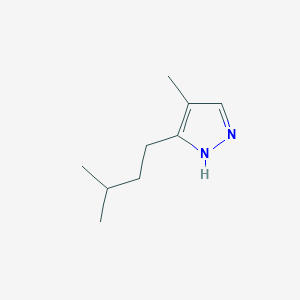
![2-(Aminomethyl)-4-chlorobenzo[d]oxazole](/img/structure/B12891446.png)
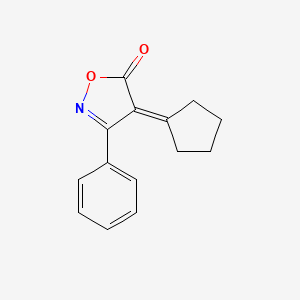
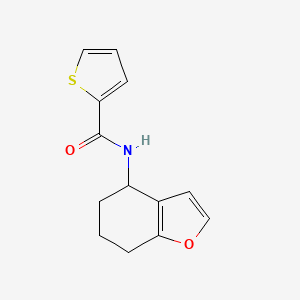

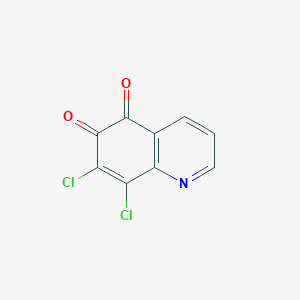
![4-[(2,4-Dimethoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B12891466.png)
![N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline](/img/structure/B12891467.png)
